molecular formula C9H12OS B12565946 1-(Thiophen-2-yl)pent-1-en-3-ol CAS No. 192886-59-2

1-(Thiophen-2-yl)pent-1-en-3-ol

Cat. No.: B12565946
CAS No.: 192886-59-2
M. Wt: 168.26 g/mol
InChI Key: XILUGUMEEGVFRV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pent-1-en-3-ol is an organic compound that features a thiophene ring attached to a pentenol chain Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)pent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Another method involves the use of thiophene-2-boronic acid in a Suzuki coupling reaction with a suitable alkene precursor. This method requires the use of palladium catalysts and base, and the reaction is usually carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)pent-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of 1-(Thiophen-2-yl)pent-1-en-3-one or 1-(Thiophen-2-yl)pent-1-en-3-al.

    Reduction: Formation of 1-(Thiophen-2-yl)pentan-3-ol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Thiophen-2-yl)pent-1-en-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)pent-1-en-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(Thiophen-2-yl)pent-1-en-3-ol can be compared with other thiophene-containing compounds, such as:

    Thiophene-2-carbaldehyde: A simpler thiophene derivative used in organic synthesis.

    Thiophene-2-boronic acid: Used in Suzuki coupling reactions to introduce thiophene rings into molecules.

    1-(Thiophen-2-yl)ethanol: A related compound with a shorter carbon chain.

The uniqueness of this compound lies in its combination of a thiophene ring with a pentenol chain, providing a balance of aromatic and aliphatic properties that can be exploited in various chemical and biological applications.

Properties

CAS No.

192886-59-2

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1-thiophen-2-ylpent-1-en-3-ol

InChI

InChI=1S/C9H12OS/c1-2-8(10)5-6-9-4-3-7-11-9/h3-8,10H,2H2,1H3

InChI Key

XILUGUMEEGVFRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C=CC1=CC=CS1)O

Origin of Product

United States

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